2-((5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazol-2-yl)methylamino)ethanol
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Overview
Description
2-((5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazol-2-yl)methylamino)ethanol is a complex organic compound that features a unique structure combining a dichlorophenylthio group, an imidazole ring, and an ethanolamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazol-2-yl)methylamino)ethanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Introduction of the Dichlorophenylthio Group: This step involves the nucleophilic substitution reaction where a dichlorophenylthio group is introduced to the imidazole ring using a suitable thiol reagent.
Attachment of the Ethanolamine Moiety: The final step involves the reaction of the intermediate with ethanolamine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazol-2-yl)methylamino)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the imidazole ring or the dichlorophenylthio group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenylthio group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazole derivatives, reduced phenylthio derivatives.
Substitution: Substituted phenylthio derivatives.
Scientific Research Applications
2-((5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazol-2-yl)methylamino)ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazol-2-yl)methylamino)ethanol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The dichlorophenylthio group and the imidazole ring play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-((5-(3,5-Dichlorophenylthio)-4-isopropyl-1H-imidazol-2-yl)methylamino)ethanol: Lacks the methyl group on the imidazole ring.
2-((5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazol-2-yl)methylamino)propanol: Contains a propanol moiety instead of ethanol.
Uniqueness
The presence of the methyl group on the imidazole ring and the ethanolamine moiety makes 2-((5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazol-2-yl)methylamino)ethanol unique. These structural features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
CAS No. |
178979-70-9 |
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Molecular Formula |
C16H21Cl2N3OS |
Molecular Weight |
374.3 g/mol |
IUPAC Name |
2-[[5-(3,5-dichlorophenyl)sulfanyl-1-methyl-4-propan-2-ylimidazol-2-yl]methylamino]ethanol |
InChI |
InChI=1S/C16H21Cl2N3OS/c1-10(2)15-16(21(3)14(20-15)9-19-4-5-22)23-13-7-11(17)6-12(18)8-13/h6-8,10,19,22H,4-5,9H2,1-3H3 |
InChI Key |
RDMVMEPZWMZXDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N(C(=N1)CNCCO)C)SC2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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